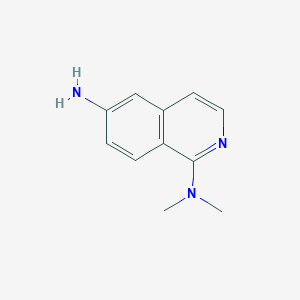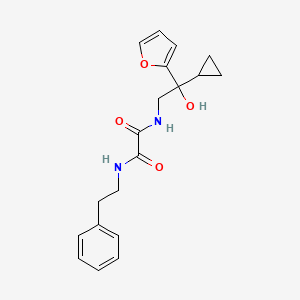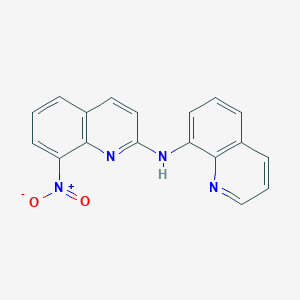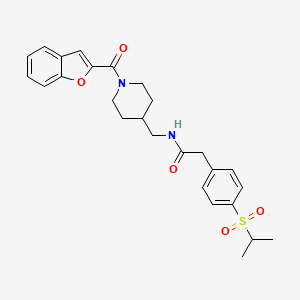
N1,N1-dimethylisoquinoline-1,6-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1,N1-dimethylisoquinoline-1,6-diamine, also known as DIQ, is a chemical compound that has attracted significant attention in scientific research due to its potential applications in various fields. This compound belongs to the family of isoquinolines and has two methyl groups attached to the N1 nitrogen atom.
科学的研究の応用
Potential Human AKT1 Inhibitor for Cancer Treatment :
- N1,N1-dimethylisoquinoline-1,6-diamine derivatives have been explored as potential inhibitors of AKT1 (RAC-alpha serine/threonine-protein kinase), an enzyme encoded by the AKT1 gene in humans. This inhibition could have implications in preventing complications associated with cancers. Theoretical evaluations and docking calculations suggest that certain derivatives exhibit significant inhibitory potency, contributing to research in cancer therapeutics (Ghanei et al., 2016).
Antimalarial Drug Development :
- This compound compounds have shown promising results in antimalarial activity. Extensive synthesis and evaluation of various derivatives demonstrate their potential as antimalarial drug leads, highlighting their significance in the fight against malaria (Mizukawa et al., 2021).
Anti-Breast Cancer Activity :
- Research on this compound derivatives has uncovered potential anti-breast cancer agents. Certain compounds, specifically with N3-acylated structures, were found to be significantly more potent than others and demonstrated non-toxicity to normal human cells, making them promising candidates for anti-breast cancer therapy (Chen et al., 2013).
Chemical Synthesis and Chemical Space Exploration :
- The synthesis of this compound and related compounds has been a subject of study in chemical research. Exploring the synthesis routes and characterizing the properties of intermediates and derivatives has expanded the chemical space and provided insights into the utility of these compounds in various applications (Raposo et al., 1999).
Inhibition of Parkinsonism in Rats :
- Dopamine-derived compounds related to this compound have been studied for their neurotoxicity and potential implications in the pathogenesis of Parkinson's disease. Research in this area contributes to a better understanding of the disease and potential therapeutic approaches (Naoi et al., 1996).
Antiplasmodial and Antiviral Activities :
- This compound derivatives have been evaluated for their potential as anti-malarial and anti-viral agents. Some compounds showed pronounced effects against both malaria and viruses like SARS-CoV-2, indicating their dual therapeutic potential in infectious diseases (Mizuta et al., 2023).
Corrosion Inhibition Efficiency Analysis :
- The efficacy of this compound derivatives in corrosion inhibition has been theoretically investigated. This research contributes to the development of more effective corrosion inhibitors, highlighting the chemical's utility in industrial applications (Ogunyemi et al., 2020).
特性
IUPAC Name |
1-N,1-N-dimethylisoquinoline-1,6-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3/c1-14(2)11-10-4-3-9(12)7-8(10)5-6-13-11/h3-7H,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INHODQCQPXIMKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=CC2=C1C=CC(=C2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1R,4R)-5-(tert-Butoxycarbonyl)-2-oxa-5-azabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B2450611.png)
![1-(2-fluorobenzyl)-5-(3-(trifluoromethyl)benzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2450612.png)

![2-(2-Methoxyphenyl)-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}ethan-1-one](/img/structure/B2450615.png)
![N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2450616.png)

![6-(5-Fluoropyrimidin-2-yl)-6-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B2450621.png)
![1-((1-(1-(benzo[b]thiophene-2-carbonyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one](/img/structure/B2450624.png)

![2-(4-(N,N-dimethylsulfamoyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2450626.png)

![2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-acetamidophenyl)acetamide](/img/structure/B2450628.png)

